An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-methyl-2-propyl-4-quinolinol
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-methyl-2-propyl-4-quinolinol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted and experimentally determined physicochemical properties of 7-Chloro-8-methyl-2-propyl-4-quinolinol, a novel quinolinol derivative. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to offer expert insights into its expected characteristics. The quinoline scaffold is a cornerstone in drug discovery, known for its wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2][3]. This guide serves as a foundational resource for researchers, offering not just data, but also the strategic rationale behind experimental design for the full characterization of this and similar novel chemical entities.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry[1][3]. Its derivatives have given rise to a multitude of approved drugs, from the antimalarial chloroquine to the antibacterial ciprofloxacin[3]. The versatility of the quinoline ring allows for fine-tuning of its steric, electronic, and lipophilic properties through substitution, enabling the optimization of pharmacokinetic and pharmacodynamic profiles[2][4].
The subject of this guide, 7-Chloro-8-methyl-2-propyl-4-quinolinol, incorporates several key features:
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A 4-quinolinol core, which can exist in tautomeric equilibrium with the 4-quinolone form. This moiety is crucial for potential hydrogen bonding interactions with biological targets.
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A 7-chloro substituent, which is expected to enhance lipophilicity and can influence metabolic stability and binding affinity.
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An 8-methyl group, which can impact the planarity of the ring system and provide a steric handle to probe target binding pockets.
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A 2-propyl group, which significantly increases lipophilicity and can contribute to van der Waals interactions within a receptor.
Understanding the fundamental physicochemical properties of this molecule is the first critical step in assessing its potential as a drug candidate.
Chemical Identity and Structure
The definitive identification of a novel compound relies on a combination of spectroscopic and analytical techniques.
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-8-methyl-2-propyl-1H-quinolin-4-one | N/A |
| Molecular Formula | C₁₃H₁₄ClNO | N/A |
| Molecular Weight | 235.71 g/mol | Calculated |
| Canonical SMILES | CCCC1=NC2=C(C=C(C=C2C1=O)Cl)C | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not assigned | N/A |
Note: As this is a novel compound, some identifiers are predicted and a CAS number has not been assigned.
Core Physicochemical Properties: A Data-Driven Estimation
The following properties are estimated based on data from structurally similar compounds and computational models. The primary analogs used for these predictions are 7-Chloro-8-methyl-4-quinolinol [5] and 7-Bromo-4-chloro-8-methyl-2-propylquinoline [6].
| Property | Predicted Value / Range | Rationale & Significance in Drug Discovery |
| Melting Point (°C) | 180 - 220 | The high melting point of related quinolinols (e.g., 7-chloro-4-hydroxyquinoline at 276-279 °C) suggests strong intermolecular forces. The presence of the 2-propyl group may slightly decrease the melting point by disrupting crystal packing. A high melting point can correlate with poor solubility. |
| Boiling Point (°C) | > 400 (Decomposes) | High due to the polar quinolinol core and relatively high molecular weight. Decomposition at high temperatures is expected. |
| Aqueous Solubility | Poorly soluble | The quinolinol moiety provides some polarity, but the chloro, methyl, and especially the propyl groups contribute to significant lipophilicity. Poor solubility is a common challenge for drug candidates and often requires formulation strategies. |
| LogP (Octanol/Water) | 3.5 - 4.5 | Based on the XLogP3 of 2.6 for 7-Chloro-8-methyl-4-quinolinol[5], the addition of a propyl group (which typically increases LogP by ~1.5) would place it in this range. This value is on the higher end for oral bioavailability (Lipinski's Rule of 5). |
| pKa | Basic pKa: ~4-5; Acidic pKa: ~9-10 | The quinoline nitrogen is weakly basic. The 4-hydroxyl group is weakly acidic. The pKa values are critical as they determine the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. |
Experimental Methodologies for Full Characterization
For any novel compound, theoretical predictions must be validated by rigorous experimental work. The following section outlines the standard protocols for determining the key physicochemical properties of 7-Chloro-8-methyl-2-propyl-4-quinolinol.
Synthesis and Purification
A plausible synthetic route would involve a Gould-Jacobs or similar cyclization reaction, which is a common method for preparing quinoline scaffolds[7].
Diagram: Proposed High-Level Synthetic Workflow
Caption: High-level workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show distinct signals for the aromatic protons, the propyl chain protons, the methyl group protons, and a broad singlet for the hydroxyl proton[8][9].
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum, which will show a unique signal for each of the 13 carbon atoms in the molecule.
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Data Analysis: Integrate the proton signals to confirm the number of protons in each environment. Analyze coupling constants to determine the connectivity of the atoms.
Protocol: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).
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Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). The isotopic pattern for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) should be clearly visible, providing definitive confirmation of the presence of one chlorine atom[10][11]. Analyze fragmentation patterns to further confirm the structure.
Protocol: Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet or use an ATR accessory for the solid sample.
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Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
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Data Analysis: Look for characteristic absorption bands: a broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a C=O stretch for the quinolone tautomer (~1650 cm⁻¹), and C=C/C=N aromatic stretches (~1450-1600 cm⁻¹)[10][11].
Determination of Solubility and Lipophilicity
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
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Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
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Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Centrifuge or filter the suspension to remove the undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
Diagram: Solubility & LogP Determination Workflow
Caption: Experimental workflow for LogP determination.
Implications for Drug Development
The predicted physicochemical profile of 7-Chloro-8-methyl-2-propyl-4-quinolinol presents both opportunities and challenges for its development as a therapeutic agent.
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Potency and Selectivity: The substituted quinoline core is a strong foundation for potent biological activity. The specific substitution pattern may offer unique interactions with target proteins, potentially leading to high selectivity[2].
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ADME Challenges: The predicted high lipophilicity (LogP ~3.5-4.5) and poor aqueous solubility are significant hurdles. These properties can lead to:
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Low oral bioavailability due to poor dissolution.
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High plasma protein binding, reducing the free fraction of the drug available to act on its target.
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Potential for non-specific toxicity and sequestration in adipose tissue.
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Rapid metabolism via cytochrome P450 enzymes.
-
-
Development Strategy: Early-stage development should focus on obtaining accurate experimental data for solubility and permeability (e.g., using a Caco-2 assay). If the compound shows promising biological activity, formulation strategies such as amorphous solid dispersions or salt formation (targeting the basic quinoline nitrogen) may be necessary to improve its drug-like properties.
Conclusion
7-Chloro-8-methyl-2-propyl-4-quinolinol is a novel chemical entity with a scaffold that holds significant promise in medicinal chemistry. While its specific physicochemical properties are yet to be fully elucidated in the literature, this guide provides a robust, data-driven framework for its initial assessment. By combining computational predictions with established experimental protocols, researchers can efficiently characterize this molecule, understand its potential liabilities, and strategically plan its path forward in the drug discovery pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the broader scientific community working on the discovery and development of novel quinoline-based therapeutics.
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
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